

# Application Notes: Enhancing Biocompatibility of Materials through Surface Modification with Sodium Polystyrene Sulfonate

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## Compound of Interest

Compound Name: Sodium polystyrene sulfonate

Cat. No.: B1221692

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## Introduction

The interface between a biomaterial and the surrounding biological environment dictates its success or failure. Unfavorable interactions can lead to protein fouling, inflammation, thrombus formation, and ultimately, device rejection. Surface modification presents a powerful strategy to modulate these interactions and enhance biocompatibility. This document details the application of **sodium polystyrene sulfonate (PSS)**, a negatively charged polyelectrolyte, for the surface modification of various materials to improve their biocompatibility.

PSS coatings, often applied using the versatile layer-by-layer (LbL) assembly technique, create a hydrophilic, negatively charged surface that can significantly influence protein adsorption and subsequent cellular responses. This approach has been shown to reduce non-specific protein adhesion, minimize platelet adhesion and activation, and promote the adhesion and proliferation of desired cell types, such as fibroblasts and endothelial cells.<sup>[1]</sup> The ability to tailor the surface properties by controlling the number of layers and the outermost layer makes PSS a valuable tool in the development of a wide range of biomedical devices, including implants, drug delivery systems, and tissue engineering scaffolds.

## Key Applications

- **Improved Hemocompatibility:** PSS-modified surfaces exhibit reduced platelet adhesion and activation, a critical factor for blood-contacting devices like stents, catheters, and vascular grafts.
- **Enhanced Cell Adhesion and Proliferation:** For applications in tissue engineering and regenerative medicine, PSS coatings, often in combination with a positively charged polyelectrolyte like poly(allylamine hydrochloride) (PAH), can be tailored to promote the attachment and growth of specific cell types.[1]
- **Controlled Protein Adsorption:** The hydrophilic and charged nature of PSS surfaces can minimize non-specific protein adsorption, which is often the initial step in adverse biological responses.[2]
- **Drug Delivery:** LbL films containing PSS can be used to encapsulate and control the release of therapeutic agents.

## Data Summary

The following tables summarize quantitative data from studies investigating the effects of PSS surface modification on key biocompatibility indicators.

Table 1: Surface Wettability

Material	Modification	Water Contact Angle (°)
Polydimethylsiloxane (PDMS)	Pristine	108.4 ± 2.1
PDMS	PSS/PAH (5 bilayers)	45.2 ± 3.5
Titanium (Ti)	Pristine	75.6 ± 4.2
Ti	PSS grafted	32.1 ± 2.8

Table 2: Fibroblast Viability

Substrate	Modification	Cell Viability (%) after 72h
Tissue Culture Plastic	None (Control)	100
Poly-L-lysine (PLL) coated glass	PSS/PAH (10 bilayers)	95.8 ± 4.1
Pristine Graphene	None	100[3]
Graphene	PSS coated	112.5 ± 5.3[3]

Table 3: Protein Adsorption (Bovine Serum Albumin - BSA)

Sensor Surface	Modification	Adsorbed Mass (ng/cm <sup>2</sup> )
Gold (Au)	Pristine	185 ± 15
Gold (Au)	PSS/PAH (3 bilayers)	62 ± 8

## Experimental Protocols

### Protocol 1: Layer-by-Layer (LbL) Assembly of PSS/PAH for Enhanced Cell Adhesion

This protocol describes the deposition of a polyelectrolyte multilayer (PEM) film of poly(allylamine hydrochloride) (PAH) and **sodium polystyrene sulfonate** (PSS) on a substrate to promote fibroblast adhesion.

Materials:

- Substrate (e.g., glass coverslips, tissue culture plastic)
- Poly(allylamine hydrochloride) (PAH, MW ~58,000)
- **Sodium polystyrene sulfonate** (PSS, MW ~70,000)
- Sodium Chloride (NaCl)
- Deionized (DI) water

- 0.01 M Hydrochloric acid (HCl)
- 0.01 M Sodium hydroxide (NaOH)
- Beakers
- Tweezers
- Nitrogen gas or filtered air for drying

#### Procedure:

- Substrate Preparation:
  - Clean the substrates by sonication in 2% SDS solution for 15 minutes, followed by thorough rinsing with DI water.
  - Treat the substrates with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour to create a hydrophilic, negatively charged surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
  - Rinse the substrates extensively with DI water and dry under a stream of nitrogen gas.
- Polyelectrolyte Solution Preparation:
  - Prepare a 1 mg/mL stock solution of PAH in DI water. Adjust the pH to 7.5 using 0.01 M NaOH. Add NaCl to a final concentration of 0.5 M.
  - Prepare a 1 mg/mL stock solution of PSS in DI water. Adjust the pH to 7.5 using 0.01 M HCl. Add NaCl to a final concentration of 0.5 M.[4]
- Layer-by-Layer Deposition:
  - Immerse the cleaned, negatively charged substrate in the PAH solution for 15 minutes. This will form the first, positively charged layer.[4]

- Rinse the substrate by dipping it into three successive beakers of DI water for 1 minute each to remove any loosely bound polymer.[5]
- Dry the substrate under a stream of nitrogen gas.
- Immerse the PAH-coated substrate in the PSS solution for 15 minutes to deposit the negatively charged PSS layer.
- Repeat the rinsing and drying steps.
- This completes one bilayer (PAH/PSS). Repeat the deposition cycle to achieve the desired number of bilayers (e.g., 5 or 10 bilayers). Ensure the final layer is PSS for a negatively charged surface, or PAH for a positively charged surface, depending on the application.

## Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of PSS-modified materials using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- PSS-modified and unmodified control substrates
- Fibroblast cell line (e.g., L929 or NIH/3T3)
- Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 24-well tissue culture plates
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

Procedure:

- Sample Preparation and Sterilization:
  - Place the PSS-modified and unmodified control substrates into the wells of a 24-well plate.
  - Sterilize the samples by exposure to ultraviolet (UV) light for 30 minutes.
- Cell Seeding:
  - Trypsinize and count the fibroblast cells.
  - Seed the cells onto the substrates in the 24-well plate at a density of  $1 \times 10^4$  cells/well.
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> atmosphere for 24, 48, and 72 hours.
- MTT Assay:
  - After each incubation period, remove the culture medium from the wells.
  - Add 500 μL of fresh medium and 50 μL of MTT solution to each well.
  - Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  - Remove the MTT-containing medium.
  - Add 500 μL of DMSO to each well to dissolve the formazan crystals.
  - Incubate for 15 minutes at room temperature with gentle shaking.
  - Transfer 100 μL from each well to a 96-well plate.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the cell viability as a percentage of the control (cells cultured on tissue culture plastic).

- Cell Viability (%) = (Absorbance of sample / Absorbance of control) x 100.

## Protocol 3: Platelet Adhesion Assay

This protocol evaluates the hemocompatibility of PSS-modified surfaces by quantifying platelet adhesion.

Materials:

- PSS-modified and unmodified control substrates
- Freshly drawn human whole blood (with anticoagulant, e.g., sodium citrate)
- Platelet-rich plasma (PRP) - prepared by centrifuging whole blood
- Phosphate-buffered saline (PBS)
- 2.5% Glutaraldehyde solution in PBS (for fixing)
- Ethanol series (50%, 70%, 90%, 100%) for dehydration
- Scanning Electron Microscope (SEM)
- Lactate dehydrogenase (LDH) assay kit (for quantification)

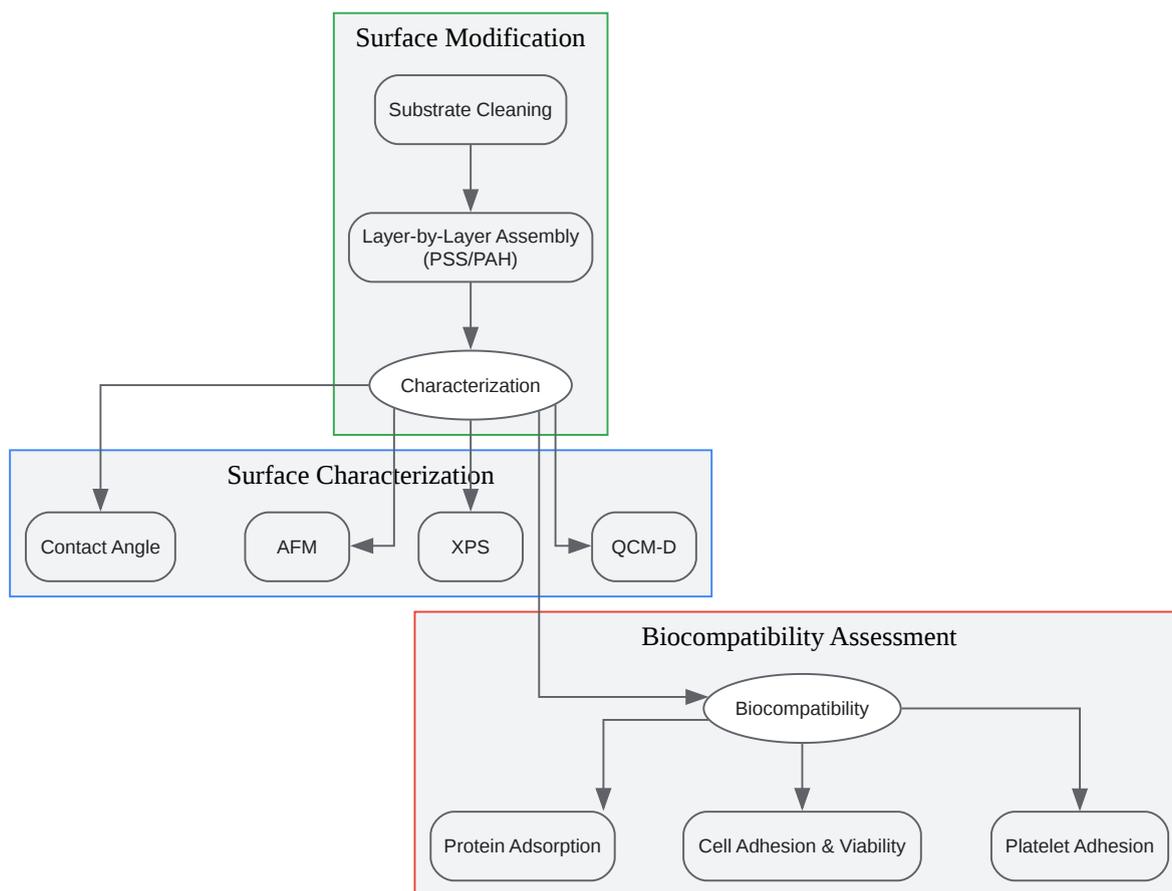
Procedure:

- Sample Preparation:
  - Place the sterile PSS-modified and unmodified substrates in a 24-well plate.
- Platelet Adhesion:
  - Add 500  $\mu$ L of PRP to each well containing a substrate.
  - Incubate at 37°C for 1 hour with gentle agitation.
  - Carefully remove the PRP and gently rinse the substrates three times with PBS to remove non-adherent platelets.

- Quantification of Adherent Platelets (LDH Assay):
  - Add 500  $\mu$ L of 1% Triton X-100 in PBS to each well to lyse the adherent platelets.
  - Incubate for 30 minutes at room temperature.
  - Use a commercial LDH assay kit to measure the LDH released from the lysed platelets, following the manufacturer's instructions. The amount of LDH is proportional to the number of adherent platelets.
- Morphological Analysis of Adherent Platelets (SEM):
  - Fix the platelet-adhered substrates with 2.5% glutaraldehyde in PBS for 2 hours at room temperature.
  - Rinse the samples with PBS.
  - Dehydrate the samples through a graded series of ethanol (50%, 70%, 90%, 100%) for 10 minutes each.
  - Air-dry the samples or use critical point drying.
  - Sputter-coat the samples with gold or gold-palladium.
  - Observe the morphology of the adherent platelets using SEM. Look for signs of activation, such as pseudopodia formation and spreading.

## Visualizations

## Experimental Workflow



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Caption: Experimental workflow for PSS surface modification and biocompatibility assessment.

## Integrin-Mediated Cell Adhesion Signaling Pathway



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Caption: Integrin-mediated signaling cascade upon cell adhesion to a modified surface.[1]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)